Acetamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)-

Description

IUPAC Nomenclature and Structural Descriptor Validation

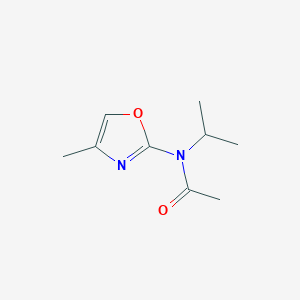

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)acetamide , adheres rigorously to substitutive nomenclature rules. The parent structure, acetamide (CH₃CONH₂), undergoes dual substitution at the nitrogen atom: one with a 1-methylethyl (isopropyl) group and the other with a 4-methyl-2-oxazolyl moiety.

The 2-oxazolyl substituent denotes a five-membered heterocyclic ring containing one oxygen atom at position 1 and one nitrogen atom at position 3, with a methyl group at position 4. The numerical locants in "4-methyl-2-oxazolyl" specify the methyl substitution on the oxazole ring and the attachment point of the ring to the acetamide nitrogen, respectively. This hierarchical naming ensures unambiguous structural representation, as illustrated below:

Structural Breakdown

| Component | Description |

|---|---|

| Parent chain | Acetamide (CH₃CONH₂) |

| Substituent 1 | 1-Methylethyl (isopropyl: CH(CH₃)₂) |

| Substituent 2 | 4-Methyl-2-oxazolyl (C₃H₃N(O)CH₃) |

The validity of this nomenclature is confirmed by cross-referencing with the CAS Registry entry, which aligns with IUPAC guidelines for heterocyclic compounds. The systematic name avoids trivial terms, ensuring global standardization in chemical databases and research publications.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 57067-95-5 , a universal identifier assigned by the Chemical Abstracts Service (CAS). This numerical designation facilitates precise tracking in regulatory documents, safety databases, and commercial catalogs.

Key Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 57067-95-5 | ChemIndex |

| Molecular Formula | C₉H₁₄N₂O₂ | Computed from structure |

| SMILES | CC(C)N(C(=O)C)C1=NC(=CO1)C | PubChem |

Notably, this compound lacks widely recognized alternative identifiers or common trivial names in major chemical databases, underscoring its specificity to synthetic or specialized research contexts. The absence of synonyms in PubChem and ChemIndex entries suggests limited historical use outside academic or industrial applications.

Comparative Analysis of Trivial vs. Systematic Naming Conventions

The systematic IUPAC name N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)acetamide prioritizes structural precision over brevity, contrasting with trivial naming conventions that often rely on historical or commercial terminology. For example, a trivial approach might simplify the name to "isopropyl-(4-methyloxazol-2-yl)acetamide," but such deviations risk ambiguity in substituent positioning or ring numbering.

Comparative Nomenclature Table

| Nomenclature Type | Example Name | Advantages | Limitations |

|---|---|---|---|

| Systematic (IUPAC) | N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)acetamide | Unambiguous, globally standardized | Lengthy, less intuitive for novices |

| Trivial | (Hypothetical) "4-Methylisopropyloxazolylacetamide" | Concise | Ambiguous substituent localization |

The systematic name’s adherence to IUPAC rules ensures compatibility with computational chemical databases and predictive modeling tools, which rely on exact structural descriptors. This contrasts with trivial names, which may vary regionally or by discipline, potentially hindering data interoperability.

Properties

CAS No. |

57067-95-5 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

N-(4-methyl-1,3-oxazol-2-yl)-N-propan-2-ylacetamide |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)11(8(4)12)9-10-7(3)5-13-9/h5-6H,1-4H3 |

InChI Key |

FHQJBFRBPDBYLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)N(C(C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Reactants: A N-aryl-O-alkylcarbamate (formula II) and an (S)-acetamidoacetoxypropane (formula III).

- Conditions: The reaction is conducted in the presence of a lithium cation, a strong base (pK in DMSO > 12), and a nucleophile (alkoxide).

- Solvents: Common solvents include tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF).

- Bases: Alkoxides such as t-amylate or t-butoxide, lithium diisopropylamide, lithium hexamethyldisilazide, and others are effective.

Mechanistic Insights

The base deprotonates the carbamate, enabling nucleophilic attack on the acetamidoacetoxypropane, leading to ring closure and formation of the oxazolidinone ring fused to the acetamide structure. The lithium cation stabilizes intermediates and facilitates the reaction.

Example Procedure

- A slurry of (S)-1-amino-3-chloro-2-propanol hydrochloride is acetylated with acetic anhydride and pyridine.

- After workup and solvent exchanges, the intermediate is reacted with N-carbobenzoxy-3-fluoro-4-morpholinylaniline in the presence of lithium t-butoxide in THF/methanol.

- The reaction mixture is stirred at controlled temperatures (5–21 °C) for 15–21 hours.

- The product is isolated by crystallization from solvents such as xylenes or ethyl acetate, yielding the desired acetamide derivative with 60–73% yield.

Data Table: Key Reaction Parameters

| Parameter | Details |

|---|---|

| Base | Lithium t-butoxide, lithium diisopropylamide |

| Solvent | THF, acetonitrile, DMF |

| Temperature | 5–46 °C |

| Reaction Time | 15–22 hours |

| Yield | 61.8% to 72.9% |

| Workup | Aqueous quench, extraction, crystallization |

Multi-Step Synthesis and Modifications

Prior methods involved two-step conversions requiring isolation of unstable intermediates, which limited scalability. The one-step method supersedes these by combining steps and improving yields.

Additional modifications include:

- Oxidation of oxazolidinone intermediates with sodium periodate in aqueous methanol at 0–80 °C to introduce sulfone or sulfoxide functionalities.

- Reaction with cyanoacetic acid and bases such as pyridine or triethylamine in toluene/xylene at 80–120 °C to form further substituted derivatives.

These modifications are relevant for generating analogs with enhanced antimicrobial activity but also inform the preparation of the core acetamide structure.

Research Findings and Practical Considerations

- The choice of base and nucleophile critically affects the reaction efficiency and product purity.

- Lithium cations are essential for stabilizing reaction intermediates.

- Solvent polarity and temperature control are crucial for optimizing yields and minimizing side reactions.

- Crystallization techniques using solvents like xylenes and ethyl acetate are effective for product isolation and purification.

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Two-step synthesis | Isolation of unstable intermediates | Established protocols | Low scalability, unstable steps |

| One-step synthesis | Direct reaction of carbamate and acetamidoacetoxypropane | Higher yield, scalable, fewer steps | Requires strong base and lithium cation |

| Post-synthesis modifications | Oxidation, substitution reactions | Structural diversity, enhanced activity | Additional steps, reaction control needed |

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

N-isopropyl-N-(4-methyloxazol-2-yl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-isopropyl-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Key Structural Differences and Implications

Heterocyclic Moieties :

- The target compound contains a 4-methyl-2-oxazolyl group, while flufenacet and hypoglycemic thiazolidinediones feature thiadiazolyl and thiazolidinedione rings, respectively. These heterocycles influence electronic properties and binding affinities; for example, thiadiazoles in flufenacet enhance herbicide activity by targeting plant-specific enzymes.

Substituent Effects: The isopropyl group in the target compound and flufenacet contributes to lipophilicity, affecting membrane permeability.

Biological Activity :

- Flufenacet’s 4-fluorophenyl and thiadiazolyl groups are critical for herbicidal action via inhibition of fatty acid elongases in plants .

- Hypoglycemic acetamides rely on thiazolidinedione moieties to activate PPAR-γ receptors, a mechanism absent in the target compound.

Synthetic Utility :

- The target compound’s oxazole ring aligns with methodologies for synthesizing heterocyclic intermediates, as seen in N-(substituted phenyl)acetamides used to prepare thiadiazoles and coumarin derivatives .

Physicochemical Properties

- Molecular Weight : The target compound (~183 g/mol) is smaller than flufenacet (364 g/mol) and hypoglycemic derivatives (~350–400 g/mol) , impacting bioavailability.

- Melting Point : While the target compound’s melting point is unspecified, flufenacet melts at 75°C , and thiazolidinediones generally exhibit higher melting points due to hydrogen bonding .

Biological Activity

Acetamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)-, also known by its CAS number 57067-95-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Acetamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)- is . The compound features an acetamide group along with a 4-methyl-2-oxazolyl moiety, which is believed to contribute to its biological activities. The presence of these functional groups may enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of acetamide exhibit various pharmacological properties, including:

- Antimicrobial Activity : Some acetamide derivatives have shown moderate activity against gram-positive bacteria. For instance, compounds with additional methoxy groups and piperidine moieties demonstrated enhanced antibacterial effects compared to simpler structures .

- Anticancer Potential : Studies have indicated that certain acetamide derivatives possess anticancer properties. For example, research on related compounds has highlighted their effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Anti-inflammatory and Analgesic Effects : Acetamide derivatives have been investigated for their potential anti-inflammatory and analgesic activities, which could be attributed to their ability to modulate pain pathways in the body .

The biological activity of Acetamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : Certain acetamide derivatives act as enzyme inhibitors, affecting metabolic pathways in bacteria and cancer cells.

- Cell Membrane Interaction : The lipophilicity of the compound allows it to penetrate cell membranes, leading to direct interactions with intracellular targets.

- Receptor Modulation : Some studies suggest that acetamides may interact with specific receptors involved in pain and inflammation pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of acetamide derivatives against various bacterial strains. Compounds with a piperidine moiety showed significant activity against both gram-positive and gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .

- Anticancer Activity : Research involving the synthesis of new thiazoline-tetralin derivatives demonstrated that certain acetamides inhibited cell proliferation in cancer cell lines through mechanisms involving apoptosis induction .

Data Table: Biological Activities of Selected Acetamides

| Compound Name | Activity Type | Tested Organisms/Cell Lines | Results |

|---|---|---|---|

| Acetamide derivative A | Antimicrobial | Staphylococcus aureus | Moderate activity observed |

| Acetamide derivative B | Anticancer | MCF-7, A549 | Significant inhibition of cell proliferation |

| Acetamide derivative C | Anti-inflammatory | In vitro models | Reduced inflammatory markers |

| Acetamide derivative D | Analgesic | Pain models | Effective pain relief observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.